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Compound Name:
4-[(4-Fluorobenzyl)oxy]-3-

methoxybenzaldehyde

Cat. No.: B1299112 Get Quote

An In-Depth Technical Guide to 4-[(4-Fluorobenzyl)oxy]-3-methoxybenzaldehyde CAS

Number: 321432-05-7

For Researchers, Scientists, and Drug Development Professionals

Introduction
4-[(4-Fluorobenzyl)oxy]-3-methoxybenzaldehyde is a substituted aromatic aldehyde that

has garnered significant interest within the scientific community, particularly in the fields of

medicinal chemistry and drug discovery. Its molecular architecture, which combines a vanillin

core with a fluorinated benzyl moiety, makes it a strategic building block for the synthesis of

complex organic molecules with potential therapeutic applications. The CAS number for this

compound is 321432-05-7.[1]

The significance of this compound lies in the strategic incorporation of a fluorine atom. In

medicinal chemistry, the introduction of fluorine is a widely adopted strategy to enhance the

pharmacokinetic and pharmacodynamic properties of a drug candidate. The 4-fluorobenzyl

group can improve metabolic stability, increase binding affinity to target proteins, and modulate

lipophilicity, all of which are critical parameters in the development of effective pharmaceuticals.

[2] This guide provides a comprehensive overview of its synthesis, properties, and applications,

offering field-proven insights for its use in research and development.
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Physicochemical and Spectroscopic Profile
The fundamental properties of 4-[(4-Fluorobenzyl)oxy]-3-methoxybenzaldehyde are

summarized below. A thorough understanding of these characteristics is essential for its proper

handling, storage, and application in experimental settings.

Property Value Source

CAS Number 321432-05-7 [1]

Molecular Formula C₁₅H₁₃FO₃ [1][3]

Molecular Weight 260.26 g/mol [1][3]

Appearance White solid [3]

Melting Point 62–63 °C [3]

IUPAC Name
4-[(4-fluorophenyl)methoxy]-3-

methoxybenzaldehyde
[1]

Spectroscopic Data Interpretation:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for

structural confirmation. The ¹H NMR spectrum would characteristically show signals for the

aldehydic proton, aromatic protons on both rings, the benzylic methylene protons, and the

methoxy protons. ¹³C NMR provides detailed information on the carbon framework.[1][3]

Mass Spectrometry (MS): This technique is used to confirm the molecular weight of the

compound. The mass spectrum will show a molecular ion peak corresponding to the

compound's molecular mass (260.26 g/mol ).[1]

Infrared (IR) Spectroscopy: The IR spectrum provides information about the functional

groups present. Key absorptions would include a strong C=O stretch for the aldehyde and C-

O stretches for the ether and methoxy groups.[1]
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The most common and efficient method for synthesizing 4-[(4-Fluorobenzyl)oxy]-3-
methoxybenzaldehyde is via a Williamson ether synthesis. This reaction involves the

nucleophilic substitution of a halide by an alkoxide.

Reaction Scheme:

Vanillin
(4-hydroxy-3-methoxybenzaldehyde)

K₂CO₃, KI (cat.)
DMF, 70°C

4-Fluorobenzyl chloride

4-[(4-Fluorobenzyl)oxy]-3-methoxybenzaldehydeWilliamson Ether Synthesis

Click to download full resolution via product page

Caption: Williamson ether synthesis of the target compound.

Detailed Step-by-Step Experimental Protocol[3]
Reagent Preparation: To a solution of vanillin (1 equivalent) in anhydrous Dimethylformamide

(DMF), add anhydrous potassium carbonate (K₂CO₃, 1 equivalent) and a catalytic amount of

potassium iodide (KI).

Causality: Vanillin is the starting phenol. K₂CO₃ is a mild base used to deprotonate the

hydroxyl group of vanillin, forming a more nucleophilic phenoxide ion. DMF is an ideal

polar aprotic solvent that solvates the potassium cation, leaving the phenoxide anion more

reactive. KI acts as a catalyst; the iodide ion is a better nucleophile than chloride and can

transiently replace the chloride on the benzyl halide via the Finkelstein reaction, creating a

more reactive benzyl iodide intermediate.

Reaction Initiation: Stir the mixture at 60°C for approximately 20 minutes to ensure complete

formation of the phenoxide.

Addition of Alkylating Agent: Add a solution of 4-fluorobenzyl chloride (1 equivalent) in

anhydrous DMF dropwise to the reaction mixture.
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Reaction Progression: Heat the reaction mixture to 70°C and maintain for 22 hours. The

progress can be monitored by Thin-Layer Chromatography (TLC).

Self-Validation: Monitoring by TLC allows for visual confirmation that the starting materials

are being consumed and the product is being formed, ensuring the reaction proceeds to

completion before workup.

Workup and Extraction: After cooling, add water to the reaction mixture. This step quenches

the reaction and dissolves the inorganic salts. Extract the aqueous layer with ethyl acetate

multiple times.

Causality: The organic product is soluble in ethyl acetate, while the inorganic byproducts

remain in the aqueous phase. Multiple extractions ensure maximum recovery of the

product.

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate

(Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified

by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final

product as a white solid.[3]

Analytical Characterization Workflow
Confirming the identity and purity of the synthesized compound is a critical step. A multi-

technique approach ensures the reliability of the results.
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Synthesis & Purification
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Caption: Standard workflow for analytical characterization.

Applications in Drug Discovery and Medicinal
Chemistry
4-[(4-Fluorobenzyl)oxy]-3-methoxybenzaldehyde serves as a versatile intermediate in the

synthesis of novel bioactive compounds. Its structure is a valuable scaffold that can be further

elaborated to target a wide range of biological systems.

Scaffold for Biologically Active Molecules: The aldehyde functional group is a reactive handle

that can be readily converted into other functionalities (e.g., amines, alcohols, carboxylic

acids) or used in condensation reactions to build more complex molecular architectures. A

notable application is its use in the synthesis of novel coumarin hybrids that have

demonstrated activity against both drug-sensitive and drug-resistant neuroblastoma cells.[3]
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Role of the Fluorobenzyl Moiety: The introduction of a fluorine atom onto the benzyl ring is a

key strategic decision in medicinal chemistry. The C-F bond is highly stable, which can block

metabolic attack at that position, thereby increasing the half-life of a drug. Furthermore,

fluorine's high electronegativity can alter the electronic properties of the molecule, potentially

leading to stronger interactions with biological targets.[2] This makes the title compound a

valuable precursor for creating drug candidates with enhanced pharmacokinetic profiles.

Safety, Handling, and Storage
As with any chemical reagent, proper safety protocols must be followed when handling 4-[(4-
Fluorobenzyl)oxy]-3-methoxybenzaldehyde.

Hazard Identification: According to the Globally Harmonized System (GHS) of Classification

and Labelling of Chemicals, this compound is classified as follows[1]:

Harmful if swallowed (Acute toxicity, oral)

Harmful in contact with skin (Acute toxicity, dermal)

Causes skin irritation

Causes serious eye irritation

Harmful if inhaled (Acute toxicity, inhalation)

May cause respiratory irritation

Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated

area or a chemical fume hood. Wear appropriate PPE, including chemical safety goggles,

nitrile gloves, and a lab coat.[4][5]

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep

away from incompatible materials such as strong oxidizing agents and strong bases.[4]

First Aid Measures:

Eyes: Immediately flush with plenty of water for at least 15 minutes.[6]
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Skin: Wash off immediately with soap and plenty of water.[4]

Inhalation: Move to fresh air.[4]

Ingestion: Do NOT induce vomiting. Clean mouth with water and seek medical attention.[7]

Conclusion
4-[(4-Fluorobenzyl)oxy]-3-methoxybenzaldehyde is more than just a chemical intermediate;

it is a strategically designed building block for the advancement of pharmaceutical research. Its

synthesis is straightforward, and its structure is ripe for chemical modification. The presence of

the fluorobenzyl group provides a distinct advantage for developing drug candidates with

improved metabolic stability and efficacy. This guide provides the foundational knowledge

required for researchers to confidently and safely incorporate this valuable compound into their

drug discovery and development workflows.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1299112#4-4-fluorobenzyl-oxy-3-
methoxybenzaldehyde-cas-number]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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